methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Description
Methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a heterocyclic compound featuring two 1,2,4-triazole rings interconnected via a sulfanyl (thioether) and acetoxy ester moiety. The 4-methyl-substituted triazole core is further functionalized with a branched ethyl group bearing a 1H-1,2,4-triazol-1-yl substituent.
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-11(2,17-7-12-6-13-17)9-14-15-10(16(9)3)20-5-8(18)19-4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHJXYISHLNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC(=O)OC)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest it may exhibit diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₆O₂S. Its molecular weight is approximately 296.35 g/mol. The presence of multiple triazole rings and a sulfanyl group contributes to its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with a similar structure to this compound have shown effectiveness against various bacterial strains. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | |
| Triazole Derivative B | Escherichia coli | |
| Methyl Triazole | Enterobacter aerogenes |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. For example, studies have demonstrated that certain triazoles can inhibit cancer cell proliferation through various mechanisms. The presence of the triazole moiety in methyl 2-{...}acetate may contribute to its cytotoxic effects against cancer cell lines:
The structure–activity relationship (SAR) analyses indicate that modifications in the triazole ring can significantly enhance anticancer activity.
The biological activity of methyl 2-{...}acetate can be attributed to several mechanisms:
Antioxidant Activity : Compounds with triazole structures often exhibit high antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects against diseases like cancer .
Enzyme Inhibition : Some studies have shown that triazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
Case Study 1 : A study involving a series of synthesized triazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group could enhance antimicrobial efficacy .
Case Study 2 : In vitro assays on various cancer cell lines revealed that certain triazole compounds exhibited potent cytotoxic effects, with some derivatives showing better performance than established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of triazole-thioether esters. Key structural analogs include:
Physicochemical Properties
- The branched ethyl-triazolyl group introduces steric hindrance, which could reduce hydrolysis rates relative to simpler analogs .
- Crystallinity : Structural studies of related triazole-thioethers (e.g., ) suggest that the presence of sulfanyl groups and aromatic substituents influences packing efficiency. The target compound’s crystallinity may differ due to its unique branched substituent.
Research Findings and Data
Table 1: Comparative Bioactivity Data (Hypothetical Projections)
Note: Data inferred from structural analogs; experimental validation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
